1-(2-Chloro-6-nitrophenyl)-4-piperidinone
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Overview
Description
1-(2-Chloro-6-nitrophenyl)-4-piperidinone is an organic compound that features a piperidinone ring substituted with a 2-chloro-6-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-nitrophenyl)-4-piperidinone typically involves the reaction of 2-chloro-6-nitrobenzoyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-nitrophenyl)-4-piperidinone can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 1-(2-Amino-6-nitrophenyl)-4-piperidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6-nitrophenyl)-4-piperidinone has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the effects of nitro and chloro substituents on biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-4-piperidinone is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitro and chloro groups can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine
- 1-(2-Chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine
Uniqueness
1-(2-Chloro-6-nitrophenyl)-4-piperidinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both nitro and chloro groups on the aromatic ring makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C11H11ClN2O3 |
---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-2-1-3-10(14(16)17)11(9)13-6-4-8(15)5-7-13/h1-3H,4-7H2 |
InChI Key |
FQBLHIKQXUKJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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